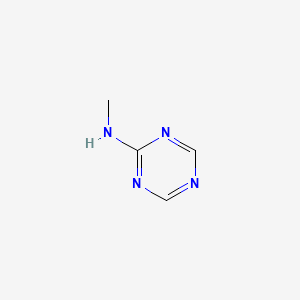
N-methyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This compound is a derivative of 1,3,5-triazine, where one of the hydrogen atoms is replaced by a methyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-1,3,5-triazin-2-amine can be synthesized through several methods. One common approach involves the base-mediated synthesis using readily available imidates, guanidines, and amides or aldehydes as starting materials. Cesium carbonate is often used as the base in this three-component reaction, which provides diverse 1,3,5-triazin-2-amines in good yields with tolerance of a broad range of functional groups .
Another method involves the reaction of primary alcohols and aldehydes with iodine in ammonia water under microwave irradiation to give intermediate nitriles. These nitriles then undergo [2 + 3] cycloadditions with dicyandiamide and sodium azide to afford the corresponding triazines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solid-phase reactions are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the triazine ring into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, ammonia, dicyandiamide, sodium azide, and cesium carbonate. Reaction conditions often involve microwave irradiation, which enhances reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various substituted triazines, triazine N-oxides, and amine derivatives. These products have significant applications in organic synthesis and material science .
Scientific Research Applications
N-methyl-1,3,5-triazin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound and its derivatives exhibit biological activities, including antibacterial, antifungal, and antiviral properties.
Industry: The compound is used in the production of herbicides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with DNA synthesis. These actions are mediated through its ability to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
N-methyl-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:
1,3,5-Triazine: The parent compound, which lacks the methyl group.
1,3,5-Triazine-2,4,6-triamine (Melamine): A widely used derivative with three amino groups.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Another important derivative with three hydroxyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
4039-99-0 |
|---|---|
Molecular Formula |
C4H6N4 |
Molecular Weight |
110.12 g/mol |
IUPAC Name |
N-methyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C4H6N4/c1-5-4-7-2-6-3-8-4/h2-3H,1H3,(H,5,6,7,8) |
InChI Key |
VXMGBSXIKBWFBU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


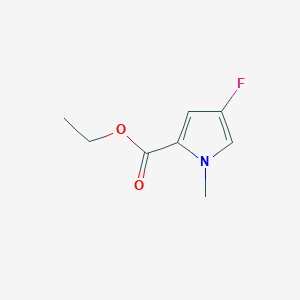
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)

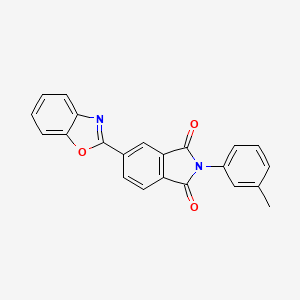

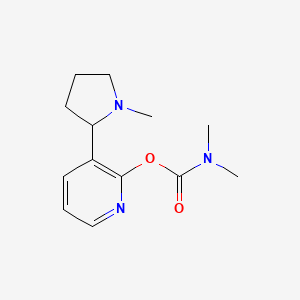
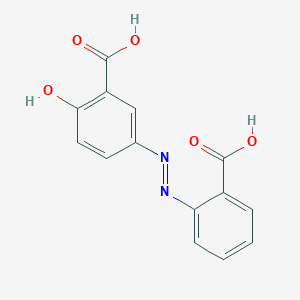
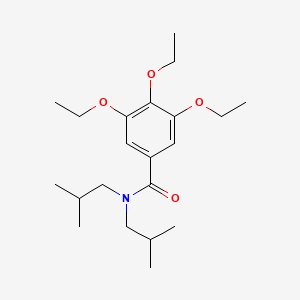

![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
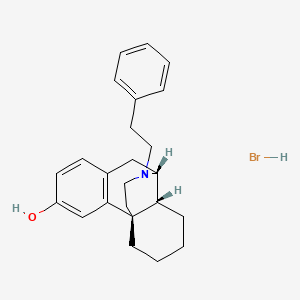
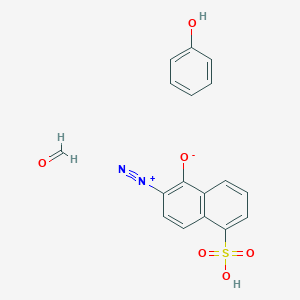
![4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14171225.png)
